molecular formula C7H7Cl2NO B1392304 4,6-Dichloro-3-methoxy-2-methylpyridine CAS No. 1019929-89-5

4,6-Dichloro-3-methoxy-2-methylpyridine

Cat. No.: B1392304
CAS No.: 1019929-89-5
M. Wt: 192.04 g/mol
InChI Key: WSWSMBKVLHIECU-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methoxy-2-methylpyridine is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWSMBKVLHIECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,6-dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of 4,6-dichloro-3-methoxy-2-methylpyridine, a key heterocyclic intermediate in contemporary synthetic chemistry. The CAS number for this compound is 1019929-89-5.[1] This guide delves into its critical physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and explores its applications, particularly as a building block in the development of pharmacologically active agents. Furthermore, this document details essential analytical methods for quality control and summarizes crucial safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are fundamental components in a vast array of functional molecules, ranging from pharmaceuticals and agrochemicals to materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. This compound emerges as a highly functionalized building block, offering multiple reaction sites for further chemical elaboration. The strategic placement of chloro, methoxy, and methyl groups on the pyridine ring allows for selective and diverse chemical transformations, making it a valuable precursor in multi-step syntheses. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably modulate metabolic pathways.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1019929-89-5[1]
Molecular Formula C₇H₇Cl₂NO[1]
Molecular Weight 192.04 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COC1=C(Cl)C=C(Cl)N=C1C[1]
InChI InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3[1]
InChI Key WSWSMBKVLHIECU-UHFFFAOYSA-N[1]
Purity Typically >97%[1]

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyridines often involves multi-step sequences starting from readily available precursors. A representative synthesis of a structurally related compound, 4-chloro-3-methoxy-2-methylpyridine, involves the chlorination of 3-methoxy-2-methyl-4-pyrone using a chlorinating agent like phosphorus oxychloride.[3] This transformation is a cornerstone of pyridine synthesis and highlights the conversion of a pyrone ring into a chlorinated pyridine.

Representative Synthetic Protocol: Chlorination of a Pyridinone Precursor

The following protocol is a generalized procedure based on the known synthesis of similar chlorinated pyridines and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge 3-methoxy-2-methylpyridin-4(1H)-one (1 equivalent).

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the flask at 0°C with constant stirring. The use of excess POCl₃ often serves as both the reagent and the solvent.[3]

  • Heating and Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus oxychloride.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 3-methoxy-2-methylpyridin-4(1H)-one Reaction Chlorination & Reflux Start->Reaction Reagent Phosphorus Oxychloride (POCl₃) Reagent->Reaction Workup Quenching, Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Development

Halogenated and methoxy-substituted pyridines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The chloro-substituents on this compound can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.

This compound and its analogs are key intermediates in the synthesis of proton pump inhibitors, such as Pantoprazole.[3][4][5] Furthermore, related quinoline structures are pivotal in the development of PI3K/mTOR inhibitors, which are a class of targeted therapies for various cancers.[6] The presence of multiple reaction handles on this compound makes it an attractive starting material for generating libraries of compounds for drug discovery screening.

Analytical and Quality Control Protocols

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.

A typical quality control workflow would involve an initial structural confirmation by NMR and MS, followed by a purity assessment using HPLC.

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Based on data for similar compounds, it should be treated as harmful if swallowed, and may cause skin and eye irritation.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure and multiple points for chemical modification make it a strategic building block for accessing complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and industrial applications.

References

  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Google Patents. (2017). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

  • Chemsrc. 4-Chloro-3-methoxy-2-methylpyridine. [Link]

  • Google Patents. (2014). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • ResearchGate. (2023). The role of the methoxy group in approved drugs. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,6-dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Certainty in Chemical Discovery

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research and development are built. An unambiguous structural assignment is not merely an academic exercise; it is a critical determinant of a compound's biological activity, its synthetic accessibility, and its intellectual property value. This guide provides an in-depth, technically-focused narrative on the multifaceted process of structure elucidation, using the exemplar molecule, 4,6-dichloro-3-methoxy-2-methylpyridine .

While empirical spectral data for this specific molecule is not widely published, this guide will leverage a combination of predictive methodologies and comparative analysis with structurally analogous compounds to present a robust and scientifically rigorous workflow. This approach mirrors the real-world challenges often faced by researchers when encountering novel chemical entities. Every analytical step is rationalized, and every piece of data is integrated into a cohesive, self-validating structural hypothesis.

I. Foundational Analysis: Elemental Composition and Unsaturation

Prior to engaging in sophisticated spectroscopic techniques, a foundational understanding of the molecule's elemental composition is paramount.

Molecular Formula: C₇H₈ClNO

Molecular Weight: 157.60 g/mol [1]

The Index of Hydrogen Deficiency (IHD), calculated from the molecular formula, provides the first clue to the molecule's cyclic or unsaturated nature.

  • IHD = C + 1 - (H/2) - (X/2) + (N/2)

  • IHD = 7 + 1 - (8/2) - (1/2) + (1/2) = 4

An IHD of 4 is indicative of a highly unsaturated system, strongly suggesting the presence of an aromatic ring, a characteristic feature of pyridine derivatives.

II. Mass Spectrometry: The Molecular Blueprint and Fragmentation Pathways

Mass spectrometry (MS) serves as the initial and most direct method for confirming the molecular weight and gleaning crucial information about the elemental composition, particularly the presence of halogens.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Ionization: The sample is introduced into the mass spectrometer, and molecules are ionized using a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺) and a series of fragment ions.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation: A Self-Validating System

The mass spectrum of this compound is predicted to exhibit a distinctive isotopic pattern for the molecular ion peak, owing to the presence of two chlorine atoms.

Predicted m/zRelative AbundanceInterpretation
191100%[M]⁺ (contains two ³⁵Cl atoms)
19365%[M+2]⁺ (contains one ³⁵Cl and one ³⁷Cl atom)
19510%[M+4]⁺ (contains two ³⁷Cl atoms)

This characteristic 100:65:10 intensity ratio for the M, M+2, and M+4 peaks is a definitive indicator of a molecule containing two chlorine atoms. The fragmentation pattern would likely involve the loss of a chlorine atom, a methyl group from the methoxy moiety, or the entire methoxy group, providing further corroboration of the proposed structure.

M [M]⁺ m/z 191/193/195 M_minus_Cl [M-Cl]⁺ m/z 156/158 M->M_minus_Cl -Cl M_minus_CH3 [M-CH₃]⁺ m/z 176/178/180 M->M_minus_CH3 -CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z 160/162/164 M->M_minus_OCH3 -OCH₃ Pyridine_fragment Dichloropyridine fragment m/z 146/148/150 M_minus_OCH3->Pyridine_fragment -CH₃ cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR Structure Final Structure H1_NMR->Structure C13_NMR ¹³C NMR C13_NMR->Structure COSY COSY COSY->Structure HSQC HSQC HSQC->Structure HMBC HMBC HMBC->Structure

Caption: Integrated NMR Spectroscopy Workflow.

Predicted NMR Data and Interpretation

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15s1HH-5Aromatic proton, singlet due to no adjacent protons.
~3.90s3H-OCH₃Methoxy protons, singlet.
~2.50s3H-CH₃Methyl protons on the pyridine ring, singlet.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~160C-2Carbon attached to nitrogen and bearing the methyl group.
~155C-6Carbon attached to nitrogen and chlorine.
~148C-4Carbon bearing a chlorine atom.
~140C-3Carbon bearing the methoxy group.
~115C-5The only carbon with a directly attached proton.
~60-OCH₃Methoxy carbon.
~20-CH₃Methyl carbon.

2D NMR Correlations (Predicted):

  • HSQC: A cross-peak would be observed between the proton at ~7.15 ppm and the carbon at ~115 ppm, confirming the C-5/H-5 assignment. Correlations would also be seen for the methoxy and methyl groups.

  • HMBC:

    • The methyl protons (~2.50 ppm) would show correlations to C-2 (~160 ppm) and C-3 (~140 ppm).

    • The methoxy protons (~3.90 ppm) would correlate to C-3 (~140 ppm).

    • The H-5 proton (~7.15 ppm) would show correlations to C-4 (~148 ppm) and C-6 (~155 ppm).

These combined NMR data points create an interlocking web of evidence that unequivocally confirms the proposed structure of this compound.

V. Conclusion: A Unified Structural Narrative

VI. References

  • NMR Prediction Tools:

    • ACD/Labs NMR Predictor. [Link]

    • nmrshiftdb2. [Link]

  • PubChem Database:

    • 4-chloro-3-methoxy-2-methylpyridine. [Link]

  • General Spectroscopic Principles:

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Methodological & Application

Application Note: Strategic Buchwald-Hartwig Amination of 4,6-dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Executive Summary

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its capacity to forge carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides an in-depth guide to the strategic application of this palladium-catalyzed cross-coupling reaction to a challenging, electron-deficient substrate: 4,6-dichloro-3-methoxy-2-methylpyridine. The presence of two distinct chloro-substituents introduces critical challenges of regioselectivity, which are paramount in multistep syntheses for pharmaceuticals and agrochemicals.[4] We will dissect the mechanistic underpinnings, explore the causal relationships between reaction parameters and outcomes, and provide robust, field-proven protocols to empower researchers to achieve predictable and high-yielding selective amination.

Mechanistic Rationale: The Engine of C-N Coupling

Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined organometallic transformations, each influenced by the choice of ligand, base, and solvent.[5][6]

The generally accepted mechanism involves:

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or other reducing agent in the mixture.[7][8] The use of well-defined Pd(0) or palladacycle precatalysts can streamline this step, offering greater reproducibility.[8]

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the aryl-chlorine bond of the pyridine substrate, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][7][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a more nucleophilic palladium-amido complex.[1][9]

  • Reductive Elimination: The final, bond-forming step where the aryl group and the amido ligand couple, yielding the desired N-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7][8]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_entry Catalyst Activation Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar(Cl)-Pd(II)-L Pd0->OxAdd Oxidative Addition (+ Ar-Cl) AmineCoord [Ar-Pd(II)(L)(R₂NH)]⁺Cl⁻ OxAdd->AmineCoord Amine Coordination (+ R₂NH) Amido Ar-Pd(II)(L)(NR₂) AmineCoord->Amido Deprotonation (+ Base, - Base-H⁺Cl⁻) Amido->Pd0 Reductive Elimination (+ Ar-NR₂) PdII_pre Pd(II) Precatalyst PdII_pre->Pd0 Reduction

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Dissecting the Reaction Parameters: A Guide to Rational Design

Success in the amination of this compound hinges on the careful selection of four key components. The inherent challenge is achieving selective mono-amination at either the C4 or C6 position, as both are activated by the electron-deficient nature of the pyridine ring. Generally, the C4 position is more electronically activated and sterically accessible, making it the more likely site for initial substitution.[10][11]

The Palladium Catalyst & Ligand System

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[10] Overcoming this hurdle requires a catalyst system that is both highly active and stable.

  • Palladium Source: While simple salts like Pd(OAc)₂ are common, they require in situ reduction, which can lead to variability. We recommend using air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) which rapidly form the active monoligated Pd(0) species upon exposure to a base.[8]

  • Ligand Choice (Critical): The ligand is not merely a spectator; it dictates the catalyst's reactivity and stability. For challenging chloropyridine substrates, bulky, electron-rich biaryl monophosphine ligands are essential.

    • Rationale: These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination. Their steric bulk favors the formation of a monoligated Pd(0) species, which is highly reactive.

    • Recommended Ligands:

      • XPhos (and AdBrettPhos): Excellent general-purpose ligands for aryl chlorides, known for high reactivity.

      • RuPhos: Often effective at lower temperatures and can provide different selectivity profiles.

      • Xantphos: A bidentate ligand whose wide bite angle can be beneficial in preventing catalyst decomposition and promoting reductive elimination.[12]

The Role of the Base

The base facilitates the crucial deprotonation of the amine coordinated to the palladium center.[1][9] Its strength and solubility are key considerations.

  • Strong Bases (NaOt-Bu, K-Ot-Bu): These provide the fastest reaction rates and are often the first choice for difficult couplings.[7] Causality: Their high basicity rapidly and irreversibly generates the palladium-amido complex, driving the catalytic cycle forward. Caveat: They are incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones) and must be handled under strictly anhydrous conditions to prevent side reactions like hydrodehalogenation.[7][10]

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer superior functional group tolerance.[7][12] Causality: Their lower basicity results in a slower, often reversible, deprotonation step, which may necessitate higher reaction temperatures or catalyst loadings to achieve full conversion.[8] Their insolubility can also lead to heterogeneous reaction mixtures, requiring efficient stirring.

  • Lithium Hexamethyldisilazide (LiHMDS): An effective strong base used in specific applications, particularly for achieving high regioselectivity in related dichlorinated systems.[11]

Solvent and Temperature
  • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices.[7][13] They effectively solvate the organometallic intermediates without interfering with the reaction.

  • Temperature: Due to the lower reactivity of the C-Cl bond, elevated temperatures, typically in the range of 80–110 °C, are required to drive the reaction to completion.[8][13]

Experimental Protocols & Workflow

The following protocols are designed as robust starting points for the selective amination of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Experimental Workflow start Inert Atmosphere Setup (Schlenk Line / Glovebox) reagents Charge Reaction Vessel: - Dichloropyridine Substrate - Amine (1.1 eq for mono) - Base (1.4 eq) - Pd Precatalyst (1-2 mol%) - Ligand (1.2-2.4 mol%) start->reagents solvent Add Anhydrous Solvent (Toluene or Dioxane) reagents->solvent degas Degas Mixture (Freeze-Pump-Thaw or N₂ Sparge) solvent->degas heat Heat to Reaction Temp (e.g., 100 °C) with Stirring degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Quench (e.g., with H₂O) - Extract with Organic Solvent monitor->workup purify Purification (Column Chromatography) workup->purify end Characterization (NMR, MS) purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Regioselective C4 Mono-Amination

This protocol is optimized to favor substitution at the more reactive C4 position.

ComponentAmount (for 1.0 mmol Substrate)Molar Eq.Notes
This compound1.0 mmol1.0Limiting Reagent
Amine (e.g., Morpholine)1.1 - 1.2 mmol1.1 - 1.2Slight excess favors mono-amination.
NaOt-Bu1.4 mmol1.4Ensure high purity and anhydrous.
XPhos Pd G3 Precatalyst0.02 mmol0.02A robust choice for aryl chlorides.
Anhydrous Toluene3 - 5 mL-Ensure solvent is thoroughly deoxygenated.
Reaction Temperature 100 °C-
Reaction Time 4 - 12 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound (1.0 mmol), NaOt-Bu (1.4 mmol), and XPhos Pd G3 Precatalyst (0.02 mmol).

  • Seal the flask, evacuate, and backfill with nitrogen/argon (repeat 3 times).

  • Add anhydrous toluene (3-5 mL) followed by the amine (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon consumption of the starting material, cool the flask to room temperature.

  • Carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the C4-aminated product.

Protocol 2: Di-Amination

To achieve substitution at both the C4 and C6 positions, a larger excess of the amine and base is required.

ComponentAmount (for 1.0 mmol Substrate)Molar Eq.Notes
This compound1.0 mmol1.0Limiting Reagent
Amine2.5 - 3.0 mmol2.5 - 3.0Significant excess to drive reaction.
K₃PO₄3.0 mmol3.0A weaker base can be used if needed.
RuPhos Pd G3 Precatalyst0.03 mmol0.03May offer better performance for di-substitution.
Anhydrous 1,4-Dioxane3 - 5 mL-Dioxane is often preferred for longer reactions.
Reaction Temperature 110 °C-Higher temperature may be required.
Reaction Time 12 - 24 hours-Monitor for disappearance of mono-adduct.

Methodology: The procedure is analogous to Protocol 1, substituting the reagents and conditions as listed in the table. The reaction will likely require a longer time, and monitoring should track the conversion of the mono-aminated intermediate to the final di-aminated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Impure base or solvent.3. Insufficient temperature.4. Unsuitable ligand.1. Use an air-stable precatalyst; ensure inert atmosphere.2. Use freshly opened, high-purity base and anhydrous solvent.[10]3. Increase temperature in 10 °C increments.4. Screen an alternative ligand (e.g., switch from XPhos to RuPhos).
Poor Regioselectivity 1. Reaction conditions favor mixture.2. Steric/electronic effects of the amine.1. Screen different bases (e.g., Cs₂CO₃ or LiHMDS).2. Lower the reaction temperature to enhance selectivity.3. Change the ligand system.
Hydrodehalogenation 1. Presence of water reacting with the base.2. Base quality is poor.1. Scrupulously dry all reagents, solvents, and glassware.2. Use a freshly purchased bottle of high-purity NaOt-Bu.[10]
Di-amination Product Formed 1. Excess amine used.2. Reaction run for too long.1. Reduce amine stoichiometry to 1.05-1.1 equivalents.2. Monitor the reaction closely and stop once the starting material is consumed.

References

  • Buchwald-Hartwig amination - Name-Reaction.com. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - MDPI. [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - Sci-Hub. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,6-dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 4,6-dichloro-3-methoxy-2-methylpyridine

The substituted pyridine core is a cornerstone in medicinal chemistry and materials science. Among these, this compound stands out as a highly versatile building block. Its two distinct chlorine atoms at the C4 and C6 positions offer opportunities for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, making it an invaluable precursor in the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds. This guide provides a comprehensive overview and detailed protocols for leveraging this scaffold in key palladium-catalyzed cross-coupling reactions.

Understanding Site-Selectivity in Dichloropyridines

A critical consideration in the cross-coupling of dichloropyridines is regioselectivity. The electronic and steric environment of each chlorine atom dictates its reactivity. For many dichloropyridines, the position adjacent to the nitrogen (the α-position) is often more reactive towards oxidative addition to the palladium(0) catalyst. However, in the case of this compound, both chlorine atoms are in positions that can be influenced by the electronic effects of the methoxy and methyl groups, as well as the pyridine nitrogen.

Generally, the C4 position in dichloropyridines can be more reactive, but this can be modulated by the choice of palladium catalyst, ligand, and reaction conditions. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines. Conversely, specific ligand systems can be employed to direct the reaction to the other position. Therefore, careful selection of the catalytic system is paramount to achieving the desired regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the coupling of an organoboron reagent with a halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

Key Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for an efficient reaction and can significantly influence the site-selectivity. For dichloropyridines, achieving mono-arylation is often the goal, and this can be controlled by stoichiometry and reaction conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters for Selective Coupling
ParameterRecommended ConditionsRationale & Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively. Pd(PPh₃)₄ is an air-stable Pd(0) complex.[1]
Ligand PPh₃, SPhos, XPhos, RuPhosThe choice of ligand is critical for reactivity and selectivity. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid. The choice of base can influence the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are usually required to drive the reaction to completion.
Protocol 1: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk flask, followed by the remaining solvent.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring. This reaction is particularly valuable for the synthesis of precursors for further transformations and for creating rigid, linear molecular structures.

Mechanistic Insights and Key Parameters

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycles cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation_Pd Transmetalation Ar-Pd(II)-X->Transmetalation_Pd Ar-Pd(II)-C≡CR Ar-Pd(II)(L_n)-C≡CR Transmetalation_Pd->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Cu-X Cu-X Alkyne_Coordination Alkyne Coordination (R-C≡CH) Cu-X->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd To Pd Cycle

Caption: Simplified catalytic cycles for the copper-catalyzed Sonogashira reaction.

Recommended Reaction Conditions
ParameterStandard (Copper-Catalyzed)Copper-Free
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
Copper Co-catalyst CuI (1-5 mol%)None
Ligand PPh₃Bulky phosphines (e.g., XPhos, SPhos)
Base Et₃N, i-Pr₂NHK₂CO₃, Cs₂CO₃
Solvent THF, DMF, TolueneDioxane, Acetonitrile
Temperature Room Temperature to 80 °C60-120 °C
Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-6 mol%)

  • Base (e.g., Triethylamine, 2-4 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent to dissolve the solids.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine scaffold. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline and related motifs are common in bioactive molecules.

Mechanistic Pathway and Critical Factors

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps. The strength of the base is also a key parameter, with alkoxides or carbonates often employed. For dichloropyridines, achieving selective mono-amination requires careful control of reaction conditions. Research on 2,4-dichloropyridine suggests that ligands like Xantphos can promote amination at the C2 position.[2]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Workup & Purification Reactants Combine Substrate, Amine, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Catalyst_Premix Prepare Catalyst (Pd Precatalyst + Ligand) Solvent->Catalyst_Premix Add_Catalyst Add Catalyst Solution Catalyst_Premix->Add_Catalyst Heating Heat to Reaction Temperature Add_Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Key Parameters for Selective Amination
ParameterRecommended ConditionsRationale & Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and reliable palladium sources.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for high catalytic activity. Xantphos has shown utility in selective amination of dichloropyridines.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-120 °CElevated temperatures are typically required.
Protocol 3: General Procedure for Mono-Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and ligand. Evacuate and backfill with an inert gas.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.8 eq). Evacuate and backfill with an inert gas.

  • Transfer the catalyst solution to the substrate mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a method for the vinylation of aryl halides.[3] While less commonly employed for dichloropyridines compared to Suzuki or Buchwald-Hartwig reactions, it remains a valuable tool for introducing alkene functionalities.

Mechanistic Considerations and Reaction Conditions

The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide in the presence of a base.[4] The reaction typically proceeds through a neutral or cationic pathway, depending on the reaction conditions. For chloroarenes, which are generally less reactive, more forcing conditions or highly active catalyst systems are often required.

Protocol 4: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate, 1.5-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Triethylamine or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • To a pressure tube, add this compound (1.0 eq), palladium catalyst, ligand, and base.

  • Add the solvent and the alkene.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions described herein provide a robust toolkit for its selective functionalization. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can control the regioselectivity of these transformations to access a wide range of novel compounds. Further exploration of ligand effects and the development of more sustainable reaction conditions will continue to expand the utility of this important synthetic intermediate in drug discovery and materials science.

References

  • Yang, K. et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Journal Name, Volume(Issue), Pages]. (Please note: A specific journal reference was not found in the provided search results for this exact statement, but the principle is discussed in the context of 2,4-dichloropyridines).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

Sources

Application Notes & Protocols: Derivatization of 4,6-dichloro-3-methoxy-2-methylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Pyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its therapeutic importance stems from a wide array of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[2] The compound 4,6-dichloro-3-methoxy-2-methylpyridine is a valuable starting material for chemical derivatization, a process of chemically modifying a compound to enhance its properties for analytical or therapeutic purposes.[3][4] This particular pyridine derivative offers multiple sites for modification: two chlorine atoms at positions 4 and 6, a methoxy group at position 3, and a methyl group at position 2. This arrangement allows for the systematic creation of diverse compound libraries for biological screening.

The reactivity of the chlorine atoms is key to the derivatization strategy. The C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C6 position, allowing for selective functionalization. This application note provides a comprehensive guide to the strategic derivatization of this pyridine scaffold and the subsequent evaluation of the synthesized compounds in biological assays.

Part 1: Strategic Derivatization of the this compound Scaffold

The primary approach to derivatizing the this compound core is the stepwise substitution of the chloro groups. The pyridine nitrogen and chloro substituents activate the ring for nucleophilic attack, particularly at the C4 and C6 positions.

Selective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 position of the pyridine ring is more reactive to nucleophiles than the C6 position due to greater resonance stabilization of the intermediate formed during the reaction. This allows for selective monosubstitution at the C4 position.

Protocol 1: Selective Amination at the C4 Position

This protocol details the selective reaction of this compound with a primary or secondary amine to produce the corresponding 4-amino derivative.

Rationale: A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to deprotonate the amine nucleophile without causing unwanted side reactions. The reaction temperature is controlled to favor selective substitution at the more reactive C4 position.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents) to the solution.

  • Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a hexane:ethyl acetate gradient) to obtain the desired 4-amino-6-chloro-3-methoxy-2-methylpyridine derivative.

Table 1: Representative Reaction Conditions and Expected Yields for C4-Amination

Nucleophile (Amine)Reaction Time (h)Expected Yield (%)
Morpholine585-95
Piperidine480-90
Aniline670-80
Derivatization at the C6 Position

After functionalizing the C4 position, the less reactive C6 chloro group can be targeted for further diversification. This typically requires more vigorous reaction conditions, such as higher temperatures or the use of metal catalysts.

Protocol 2: Suzuki Cross-Coupling at the C6 Position

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction of a C4-substituted-6-chloro-3-methoxy-2-methylpyridine with a boronic acid or ester to introduce an aryl or heteroaryl group at the C6 position.

Rationale: The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds.[5] The selection of the palladium catalyst, ligand, and base is critical for achieving high yields.

Materials:

  • 4-amino-6-chloro-3-methoxy-2-methylpyridine derivative (from Protocol 1)

  • Desired aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 4-amino-6-chloro-3-methoxy-2-methylpyridine derivative (1.0 equivalent), the boronic acid/ester (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), XPhos (0.1 equivalents), and K2CO3 (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add the degassed 1,4-dioxane/water mixture.[6]

  • Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring by TLC or LC-MS.[6]

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).[6]

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[6]

  • Purify the residue by silica gel column chromatography to obtain the desired C6-arylated product.[6]

Modification of the Methoxy and Methyl Groups

Further diversification can be achieved by modifying the methoxy and methyl groups.

  • O-Demethylation: The methoxy group can be converted to a hydroxyl group using a reagent like boron tribromide (BBr3), creating a new site for functionalization.

  • Methyl Group Oxidation: The methyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further reactions.

Workflow for Derivatization

Derivatization_Workflow A 4,6-dichloro-3-methoxy- 2-methylpyridine B Selective SNAr at C4 (e.g., Amination) A->B C 4-Substituted-6-chloro- 3-methoxy-2-methylpyridine B->C D SNAr or Cross-Coupling at C6 (e.g., Suzuki Coupling) C->D E 4,6-Disubstituted- 3-methoxy-2-methylpyridine D->E F O-Demethylation E->F G 4,6-Disubstituted-3-hydroxy- 2-methylpyridine F->G H Further Functionalization (Etherification, Esterification) G->H

Caption: Workflow for the strategic derivatization of the pyridine core.

Part 2: Biological Screening of the Derivatized Library

After synthesizing a library of derivatized compounds, their biological activity is evaluated. The choice of assays depends on the therapeutic area of interest.

In Vitro Anticancer Screening

A common initial screen for anticancer activity is to assess the cytotoxicity of the compounds against cancer cell lines.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the MTT substrate to a colored formazan product.[7]

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 1 x 104 cells/well.[8]

  • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Treat the cells with various concentrations of the test compounds.[8]

  • Incubate for 72 hours.[8]

  • Remove the medium and add 28 µL of MTT solution to each well.[8]

  • Incubate for 1.5 hours at 37°C.[8]

  • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8]

  • Incubate for 15 minutes at 37°C with shaking.[8]

  • Measure the absorbance at 492 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antibacterial Screening

The antibacterial activity of the compounds can be determined by their minimum inhibitory concentration (MIC).

Protocol 4: Broth Microdilution Method for MIC Determination

This method identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.[10]

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.[9]

Biological Screening Cascade

Screening_Cascade A Synthesized Compound Library B Primary Screening (e.g., MTT Assay @ single high concentration) A->B C Inactive Compounds B->C Discard D Active 'Hits' B->D E Dose-Response & IC50 Determination D->E F Potent Compounds E->F G Secondary Assays (e.g., Mechanism of Action, Specificity) F->G H Lead Candidates G->H

Caption: A typical workflow for identifying lead compounds from a synthesized library.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for developing new bioactive molecules. The synthetic and screening protocols provided here offer a solid foundation for creating and evaluating a diverse chemical library. Future research could explore more complex derivatizations to further investigate structure-activity relationships and optimize the pharmacological properties of lead compounds.

References

  • Abcam. MTT assay protocol.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • ATCC. MTT Cell Proliferation Assay.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046.
  • YouTube. Determination of MIC by Broth Dilution Method.
  • Chemsrc. 4-Chloro-3-methoxy-2-methylpyridine | CAS#:107512-34-5.
  • Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. DOI:10.1039/C7SC00675F.
  • Chemical Science (RSC Publishing). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. DOI:10.1039/D2SC04041G.
  • European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.
  • ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
  • Benchchem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • Protocols.io. MTT (Assay protocol.
  • PubMed Central (PMC). Chemical Derivatization in Flow Analysis.
  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).
  • Benchchem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • PubMed Central (PMC) - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • MTT Cell Assay Protocol.
  • Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters.
  • ChemicalBook. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet.
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual.
  • Wikipedia. Broth microdilution.
  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF.
  • ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.
  • Taylor & Francis. Derivatization – Knowledge and References.
  • PubMed. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water.
  • PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.
  • Simson Pharma Limited. 4-Chloro-3-methoxy-2-methylpyridine | CAS No- 107512-34-5.
  • ACS Publications. Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives | Journal of Agricultural and Food Chemistry.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 4,6-Dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 4,6-dichloro-3-methoxy-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The primary challenge with this substrate is not simply to perform a cross-coupling, but to control it with precision, dictating which of the two chlorine atoms reacts. This guide will walk you through achieving that control.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main difficulties stem from two core chemical properties of the substrate:

  • Regioselectivity: The molecule possesses two distinct reactive sites, the C4 and C6 chlorine atoms. Without careful catalyst selection, you will likely obtain a mixture of mono-substituted products, which can be difficult to separate and lowers the yield of your desired isomer. The C6 position, being adjacent to the pyridine nitrogen, is often considered the more sterically accessible and electronically activated site for standard cross-coupling reactions.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst.[2][3] This coordination can stabilize the catalyst to the point of inactivity or interfere with the catalytic cycle, leading to low or no conversion. This is a well-documented challenge in reactions involving 2-substituted pyridines.[4][5]

Q2: How can I control regioselectivity to favor coupling at the C4 versus the C6 position?

A2: Controlling the site of reaction is the key to successfully using this substrate. The outcome is almost entirely dictated by the steric and electronic properties of the ligand bound to the palladium catalyst.

  • To Favor C6-Coupling (the "Conventional" Site): Smaller, less sterically demanding ligands will preferentially allow the palladium catalyst to undergo oxidative addition at the more accessible C6 position. Ligands like triphenylphosphine (PPh₃) or catalysts like Pd(dppf)Cl₂ often favor this outcome.

  • To Favor C4-Coupling (the "Unconventional" Site): To override the inherent preference for the C6 position, you must use a catalyst system that sterically blocks this site. Very bulky ligands, particularly N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or sterically demanding phosphines like P(t-Bu)₃, create a sterically congested palladium center.[1][6] This congestion makes the approach to the C6 position difficult, forcing the catalyst to react at the more open C4 position. This ligand-controlled selectivity is a powerful tool for accessing the C4-substituted isomer, which is often the more challenging one to synthesize.[6][7][8]

Q3: My reaction is not proceeding, or the yield is very low. What are the most common causes?

A3: Low conversion is a frequent issue in cross-coupling. Before making drastic changes, always verify the fundamentals. Here is a troubleshooting checklist:

  • Catalyst Activity: Is your palladium source active? Simple Pd(II) salts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., Buchwald G3/G4 precatalysts) can provide more reliable generation of the active L-Pd(0) species.[10]

  • Atmosphere Control: Have you rigorously excluded oxygen? The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of air. This also promotes undesirable side reactions like the homocoupling of your reaction partner (e.g., boronic acid).[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[10]

  • Reagent Purity: Are your reagents, especially the base and solvent, anhydrous and pure? Water can lead to protodeboronation in Suzuki couplings, and impurities in amines can poison the catalyst.[2]

  • Base and Solvent Choice: Is the base strong enough and soluble? Is your substrate soluble in the chosen solvent at the reaction temperature? A slurry-to-slurry reaction will be slow. Screening different bases or solvent systems is a critical optimization step.[2][11]

Q4: I'm observing significant amounts of homocoupled byproducts. How can I minimize this?

A4: Homocoupling, such as the dimerization of boronic acids in Suzuki reactions or terminal alkynes in Sonogashira couplings (Glaser coupling), is almost always a sign of two potential problems:

  • Oxygen Contamination: As mentioned above, oxygen can facilitate the oxidative dimerization of your nucleophile. Improving your inert atmosphere technique is the first and most effective solution.[2][12]

  • Suboptimal Catalyst/Ligand Choice: In some cases, the transmetalation step of the catalytic cycle is slow compared to competitive side reactions. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway relative to homocoupling.[2]

Catalyst Selection & Troubleshooting Guides

The following sections provide specific recommendations for the most common cross-coupling reactions performed with this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is one of the most robust methods for forming aryl-aryl or aryl-vinyl bonds.[13] The choice of ligand is paramount for controlling selectivity.

Target SelectivityPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Outcome & Notes
C4-Coupling Pd(OAc)₂ (2%)IPr·HCl (4%) + NaOtBu (4%)K₃PO₄ (2.0)Toluene80-100High C4 selectivity is achieved due to the bulky NHC ligand.[6]
C4-Coupling Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)Cs₂CO₃ (2.0)1,4-Dioxane100The sterically demanding P(t-Bu)₃ ligand also directs coupling to the C4 position.[1]
C6-Coupling Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O80-90A classic system; the smaller PPh₃ ligand generally favors the more accessible C6 site.[14][15]
C6-Coupling Pd(dppf)Cl₂ (3%)-K₃PO₄ (2.0)DMF90Dppf is a moderately bulky ligand that often provides good results at the conventional C6 position.
  • Issue: Protodeboronation (Boronic acid is replaced by -H)

    • Cause: Often caused by excess water in the presence of a strong base.

    • Solution: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester), which is more stable towards hydrolysis. A milder base might also reduce the rate of this side reaction.[2]

  • Issue: Low or No Yield

    • Cause: Inefficient transmetalation is a common problem with pyridine substrates.[3][4]

    • Solution: Ensure your base is finely powdered and fresh. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often superior to K₂CO₃. Ensure complete solubility of all components.

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried reaction vessel.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., IPr·HCl, 4 mol% with 4 mol% NaOtBu to generate the free carbene) in degassed solvent (e.g., Toluene).

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the cornerstone for synthesizing arylamines.[16] Success hinges on using bulky, electron-rich phosphine ligands to facilitate the difficult C-N reductive elimination step.

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd₂(dba)₃ (1.5%)SPhos (3%)NaOtBu (1.4)Toluene100A highly general and effective system for coupling a wide range of amines.[2]
Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (1.5)1,4-Dioxane110Xantphos can be effective for mono-amination, especially when trying to avoid dialkylation.
Pd(OAc)₂ (2%)BINAP (3%)K₃PO₄ (2.0)Toluene110A more traditional catalyst system that may require higher temperatures but can be effective.
  • Issue: Catalyst Deactivation

    • Cause: The product arylamine can sometimes coordinate to the palladium and inhibit the catalyst.

    • Solution: Using a ligand with a large bite angle, like Xantphos, can sometimes mitigate product inhibition. Ensure the base is strong enough to deprotonate the amine starting material, as this is crucial for the catalytic cycle.

  • Issue: Hydrodehalogenation (C-Cl bond replaced by C-H)

    • Cause: This side reaction can occur if the catalytic cycle stalls.

    • Solution: Screen different ligands. A more electron-rich ligand can promote the desired C-N bond formation over competing pathways. Ensure your amine is pure and dry.

  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[2]

  • Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add the degassed solvent (e.g., Toluene) and a stir bar.

  • Seal the tube, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples terminal alkynes with aryl halides and typically uses both palladium and a copper(I) co-catalyst.[17][18]

Palladium Source (mol%)Co-Catalyst (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N (3.0)THFRT to 50The classic Sonogashira conditions. Effective for many substrates.
Pd(OAc)₂ (2%)CuI (4%)DIPA (3.0)DMFRT to 60Using diisopropylamine (DIPA) as both base and solvent can be effective.
Pd(PPh₃)₄ (3%)NoneCs₂CO₃ (2.0)Acetonitrile80A common copper-free condition, which can prevent alkyne homocoupling.
  • Issue: Extensive Alkyne Homocoupling (Glaser Coupling)

    • Cause: This is the most common side reaction and is promoted by oxygen and the copper co-catalyst.[12]

    • Solution: First, ensure your reaction is rigorously degassed and under an inert atmosphere. If the problem persists, switch to copper-free conditions.[17]

  • Issue: Reaction Stalls

    • Cause: The base may not be strong enough, or the catalyst may have decomposed.

    • Solution: Use a stronger amine base like diisopropylethylamine (DIPEA) or DIPA instead of triethylamine (TEA). Ensure fresh, high-purity catalysts are used.

  • To an oven-dried Schlenk flask under inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add degassed solvent (e.g., THF) followed by the terminal alkyne (1.2 equiv) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualized Workflows

To aid in your experimental design, the following diagrams illustrate the decision-making process for catalyst selection and the fundamental mechanism of these reactions.

G cluster_0 Catalyst Selection Workflow for this compound start Define Target Regioisomer ligand_choice Select Ligand Based on Steric Hindrance start->ligand_choice c4 Desired Product: C4-Substituted Pyridine bulky Use Bulky Ligand (e.g., NHC like IPr, or P(t-Bu)₃) c4->bulky c6 Desired Product: C6-Substituted Pyridine small Use Less Bulky Ligand (e.g., PPh₃, dppf) c6->small ligand_choice->c4 Unconventional Selectivity ligand_choice->c6 Conventional Selectivity reaction Run Cross-Coupling Reaction (Suzuki, Buchwald, etc.) bulky->reaction small->reaction

Caption: Decision workflow for achieving regioselective cross-coupling.

G cluster_1 General Palladium(0) Cross-Coupling Cycle pd0 LₙPd(0) Active Catalyst oa Oxidative Addition (Rate-limiting step, selectivity determined here) pd0->oa + R¹-X pd2_int LₙPd(II)(R¹)(X) Intermediate oa->pd2_int trans Transmetalation pd2_int->trans + R²-M pd2_int2 LₙPd(II)(R¹)(R²) Intermediate trans->pd2_int2 re Reductive Elimination pd2_int2->re re->pd0 (Regenerates Catalyst) product Product R¹-R² re->product

Caption: The fundamental catalytic cycle for palladium cross-coupling reactions.

References

  • D.S. Sharada, et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Google Patents. (CN105153202A). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • J. D. V. D. Top, et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences. [Link]

  • Sci-Hub. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • PubMed. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. [Link]

  • University of Southampton ePrints. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

Sources

workup procedure for reactions with 4,6-dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-dichloro-3-methoxy-2-methylpyridine

A Senior Application Scientist's Guide to Reaction Workup, Troubleshooting, and Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the "why" behind each step, enabling you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Understanding the Molecule - The Key to a Successful Workup

Before addressing specific workup procedures, it's crucial to understand the physicochemical properties of this compound. Its structure dictates its behavior in a reaction and subsequent purification steps.

The pyridine ring imparts basicity due to the lone pair of electrons on the nitrogen atom. This is the single most important feature to consider during an aqueous workup. Under acidic conditions (pH < ~4-5), the nitrogen will be protonated to form a pyridinium salt. This salt is ionic and therefore significantly more soluble in water than in common organic solvents.[1][2][3] This reversible transformation is the cornerstone of a successful acid-base extraction strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 107512-34-5[4]
Molecular Formula C₇H₈ClNO[4]
Molecular Weight 157.60 g/mol [4]
Boiling Point 206.1 °C at 760 mmHg[4]
Density 1.168 g/cm³[4]
Flash Point 78.4 °C[4]
LogP 2.05[4]

This data provides essential context for choosing extraction solvents and understanding the compound's general behavior.

Part 2: Standard Aqueous Workup Protocol

The following is a generalized, robust protocol for the workup of reactions involving this compound. This workflow is designed to remove common acidic, basic, and water-soluble impurities.

Experimental Protocol: General Workup
  • Reaction Quenching: Cool the reaction mixture to room temperature or 0 °C, especially if the reaction was performed at elevated temperatures or contains highly reactive reagents. Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride) to neutralize any remaining reactive species.

  • Solvent Dilution: Dilute the quenched mixture with a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE)). This ensures the product has a suitable medium for extraction.

  • pH Adjustment (Critical Step): Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-9) using a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide.[5][6] This step is crucial to ensure the pyridine nitrogen is in its neutral, free-base form, maximizing its solubility in the organic layer.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely. Drain the organic layer. Re-extract the aqueous layer 2-3 times with fresh portions of the organic solvent to maximize product recovery.

  • Washing the Combined Organic Layers:

    • Water Wash: Wash the combined organic extracts with water to remove water-soluble byproducts.

    • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to remove the bulk of dissolved water from the organic layer and aids in breaking emulsions.[7]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[5][6][8] The solution should be swirled for 5-15 minutes.

  • Filtration & Concentration: Filter or decant the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Visualization: General Workup Workflow

Workup_Workflow RM Reaction Mixture Quench 1. Quench Reaction (e.g., add H₂O, sat. NH₄Cl) RM->Quench Dilute 2. Dilute with Organic Solvent Quench->Dilute pH_Adjust 3. Adjust pH to 7-9 (Critical for Pyridine) Dilute->pH_Adjust Extract 4. Liquid-Liquid Extraction (Separate Layers) pH_Adjust->Extract  Ensures product is  in organic layer Wash 5. Wash Organic Layer (H₂O, Brine) Extract->Wash Dry 6. Dry with Anhydrous Agent (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 7. Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: A standard workflow for the aqueous workup of reactions.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup procedure in a question-and-answer format.

Q1: My product yield is very low, and I suspect it's in the aqueous layer. What happened and how can I fix it?

A: This is the most common issue and stems directly from the basicity of the pyridine nitrogen. If your reaction mixture is acidic, or if you washed the organic layer with an acidic solution (e.g., dilute HCl), you have protonated your product, forming a water-soluble pyridinium salt.

Causality:

  • R-Py + H⁺ ⇌ R-PyH⁺

  • The neutral pyridine (R-Py) is soluble in organic solvents.

  • The pyridinium salt (R-PyH⁺) is soluble in the aqueous layer.

Solution:

  • Confirm the Issue: Test the pH of your aqueous extracts. If the pH is acidic (< 7), your product is likely there.

  • Recovery Protocol:

    • Combine all aqueous layers in a separatory funnel or beaker.

    • Cool the solution in an ice bath.

    • Slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) while stirring until the pH is basic (pH > 9). You can test this with pH paper.

    • Extract the now-basic aqueous solution 3-4 times with a fresh organic solvent (e.g., DCM or EtOAc).

    • Combine these new organic extracts with your original organic layer and proceed with the workup (washing, drying, etc.).

Visualization: pH-Dependent Solubility

Solubility cluster_org Organic Layer cluster_aq Aqueous Layer FreeBase Product (Free Base) R-Py Salt Product (Salt) R-PyH⁺ FreeBase->Salt Add Acid (H⁺) pH < 5 Salt->FreeBase Add Base (OH⁻) pH > 7

Caption: The effect of pH on product partitioning between layers.

Q2: How do I remove unreacted starting materials or reagents like pyridine or triethylamine?

A: If your desired product (this compound) is less basic than the amine impurity you want to remove, a carefully controlled acidic wash can be effective. Basic impurities like pyridine or triethylamine are readily protonated and extracted into an aqueous acidic layer.

Solution Protocol:

  • Wash the organic layer containing your product with dilute, cold acid (e.g., 1M HCl or 5-10% aqueous copper sulfate).[9]

  • Perform the acidic wash 2-3 times, but be cautious. Monitor your desired product by TLC to ensure it is not being extracted into the acidic wash.

  • Follow the acidic washes with a neutralizing wash (saturated NaHCO₃) and a brine wash before drying. The copper sulfate wash is particularly effective for removing pyridine, as it forms a water-soluble complex.[9]

Q3: I have a persistent emulsion that won't separate. How can I break it?

A: Emulsions are common when dealing with complex reaction mixtures containing surfactants or fine particulates.

Troubleshooting Steps:

  • Patience: Let the separatory funnel sit undisturbed for 10-30 minutes.

  • Brine: Add a significant amount of saturated brine. The increased ionic strength of the aqueous layer often forces separation.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Q4: What are the best practices for drying the organic layer?

A: Residual water can interfere with subsequent reactions or co-distill with your product, affecting purity analysis.

Best Practices:

  • Pre-Drying: The final brine wash is your most important drying step, as it removes the majority of dissolved water.[7]

  • Choosing a Drying Agent:

    • Sodium Sulfate (Na₂SO₄): A good, neutral, general-purpose drying agent. It has a high capacity but is slow. Allow at least 15-30 minutes of contact time.[7]

    • Magnesium Sulfate (MgSO₄): Faster and has a higher capacity than Na₂SO₄, but it is slightly acidic and can sometimes retain product.

  • Visual Confirmation: Add the drying agent until some particles remain free-flowing ("snow globe" effect) rather than clumping together.[8]

  • Azeotropic Removal: For extremely water-sensitive applications, after concentrating the product, you can add toluene and re-concentrate 2-3 times. Toluene forms a low-boiling azeotrope with water, effectively removing the final traces.[7]

Q5: What specific safety precautions should I take during the workup?

A: this compound and related dichloropyridines should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Profile: This class of compounds is often harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11]

  • Ventilation: All steps, especially solvent evaporation, should be performed in a well-ventilated fume hood.

  • Pressure Build-up: Be aware that neutralizing acidic solutions with bicarbonate will release CO₂ gas. Vent the separatory funnel frequently and cautiously.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
  • jOeCHEM. (2020, April 15). EAS Reactions with Pyridine. YouTube.
  • Frontier, A. (n.d.). Workup: Drying Methods. University of Rochester Chemistry.
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction.
  • ChemicalBook. (n.d.). 2,4-Dichloropyridine synthesis.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
  • Wikipedia. (n.d.). Acid–base extraction.
  • PubChem. (n.d.). 2,4-Dichloropyridine.
  • ResearchGate. (2015, August 1). How can I get back my compound with pyridine moiety which goes in water during workup process?.
  • AK Scientific, Inc. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet.
  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemsrc. (2025, August 25). 4-Chloro-3-methoxy-2-methylpyridine.
  • ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?.

Sources

Technical Support Center: Characterization of Impurities in 4,6-dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of impurities in 4,6-dichloro-3-methoxy-2-methylpyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities associated with this important chemical intermediate. Our goal is to move beyond simple protocols and explain the causal logic behind each experimental choice, ensuring a robust and self-validating approach to your analytical challenges.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the foundational questions regarding the origin and nature of impurities you may encounter. A thorough understanding of potential byproducts is the first step in developing a successful characterization strategy.

Q1: What are the most likely impurities to be found in a sample of this compound and where do they come from?

A: Impurities in any synthesized compound are typically derived from the manufacturing process, including starting materials, intermediates, byproducts, and degradation products.[1] For this compound, the impurity profile is heavily dependent on the synthetic route. A common synthetic pathway may involve the chlorination of a pyridine precursor.

Based on this, the following impurities are plausible:

Impurity Class Potential Specific Impurity Likely Origin
Starting Materials 3-methoxy-2-methyl-pyridine derivativesIncomplete reaction during the synthesis stages.
Intermediates Mono-chlorinated pyridines (e.g., 4-chloro-3-methoxy-2-methylpyridine or 6-chloro-3-methoxy-2-methylpyridine)Incomplete chlorination of the pyridine ring.[2][3]
Byproducts Isomeric dichloropyridines (e.g., 2,4-dichloro-, 2,6-dichloro- isomers)Non-specific chlorination or rearrangement reactions.
Byproducts Over-chlorinated species (Trichloropyridines)Excessively harsh chlorination conditions.
Reagents Residual phosphorus oxychloride, thionyl chloride, or their hydrolysis productsCarryover from the chlorination step.
Degradation Products Hydroxylated pyridines (e.g., 6-chloro-4-hydroxy-3-methoxy-2-methylpyridine)Hydrolysis of the chloro-substituent, potentially during workup or storage.

Q2: How are these impurities classified according to regulatory guidelines?

A: According to guidelines from bodies like the International Conference on Harmonisation (ICH), impurities are broadly categorized to assess their potential impact on the final drug product's safety and efficacy.[4]

  • Organic Impurities : These are the most common and include starting materials, byproducts, intermediates, and degradation products as listed in the table above. They are of primary concern due to their potential pharmacological or toxicological activity.[1]

  • Inorganic Impurities : This class includes reagents, ligands, catalysts, and heavy metals. Their presence is usually a result of their use in the synthesis process.[1]

  • Residual Solvents : These are organic volatile chemicals used during the synthesis or purification process. Their control is critical due to their potential toxicity.[1]

Section 2: Analytical Strategy and Method Selection

A robust analytical strategy relies on using orthogonal techniques to build a complete picture of the impurity profile. The choice of method is dictated by the physicochemical properties of the impurities themselves.

Q3: What is the recommended overall workflow for characterizing impurities in a new batch of this compound?

A: A systematic, multi-step approach is essential for comprehensive characterization. The goal is to detect, identify, and quantify all impurities above the reporting threshold (typically >0.10%).[] The following workflow provides a self-validating system by integrating data from multiple analytical techniques.

Impurity Characterization Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Structure Elucidation cluster_2 Phase 3: Reporting Sample Sample Preparation (Dilution in suitable solvent) HPLC HPLC-UV/DAD Analysis (Primary Quantification) Sample->HPLC GCMS GC-MS Analysis (Volatiles & Orthogonal Check) Sample->GCMS LCMS LC-MS/MS (High MW & Non-Volatiles) HPLC->LCMS Impurity > 0.1%? GCMS->LCMS Isolation Impurity Isolation (Prep-HPLC or Column Chrom.) LCMS->Isolation Structure Ambiguous? Report Final Impurity Profile Report LCMS->Report NMR NMR Spectroscopy (Definitive Structure) NMR->Report Isolation->NMR

Caption: General workflow for impurity characterization.

Q4: How do I decide between using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)?

A: The choice between HPLC and GC-MS is one of the most critical decisions and depends on the volatility and thermal stability of your target analyte and its potential impurities.[6][7] Often, both techniques are used orthogonally for a comprehensive profile.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation of volatile compounds based on boiling points and interaction with a stationary phase, with MS detection.[6]
Applicability Excellent for non-volatile, semi-volatile, and thermally labile compounds. Ideal for isomers and degradation products.[7]Best for volatile and thermally stable compounds, such as residual solvents and low-boiling point byproducts.[6][8]
Key Advantage Wide applicability and robustness for purity determination of the main component and related substances.High sensitivity and provides structural information from mass spectra, which is invaluable for identifying unknown impurities.[6]
Limitation Does not inherently provide structural information without a mass spectrometer detector (LC-MS).Requires analytes to be volatile or amenable to derivatization. Not suitable for thermally unstable compounds.[9]

digraph "Method Selection Logic" {
graph [fontname="Arial", fontsize=12];
node [shape=diamond, style="filled", fontname="Arial", fontsize=11, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Are analyte and expected\nimpurities volatile and\nthermally stable?", shape=diamond, width=3.5];

hplc [label="Primary Method:\nHPLC-UV/DAD", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="Primary Method:\nGC-MS", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; both [label="For comprehensive profiling,\nconsider using both techniques\northogonally.", shape=box, style="rounded", fillcolor="#F1F3F4"];

start -> hplc [label="No / Unsure"]; start -> gcms [label="Yes"]; hplc -> both [style=dashed]; gcms -> both [style=dashed]; }

Caption: Decision tree for analytical method selection.[7]

Section 3: Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step starting protocols for HPLC and GC-MS analysis, followed by troubleshooting guides in a direct question-and-answer format to address common experimental issues.

HPLC-UV Method for Purity Analysis

This reversed-phase HPLC method is a robust starting point for quantifying this compound and related non-volatile impurities.

Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 85% B

    • 20-25 min: 85% B

    • 25-26 min: 85% to 30% B

    • 26-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C. A column thermostat is crucial for reproducible retention times.[10]

  • Detection Wavelength: 275 nm (Verify the optimal wavelength by running a UV scan of the main peak).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

HPLC Troubleshooting Guide

Q: My system backpressure is suddenly very high. What's the cause and how do I fix it?

A: High backpressure is almost always due to a blockage. To diagnose, work backward from the column.[11]

  • Isolate the Column: First, disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the system tubing or injector.

  • Column Blockage: If the column is the issue, first try reversing the column (disconnect it and reconnect it with the flow in the opposite direction) and flushing with a strong solvent like isopropanol. This can dislodge particulate matter from the inlet frit.[11]

  • Persistent Blockage: If flushing doesn't work, the inlet frit may be irreversibly plugged and needs replacement. Always use guard columns and filter your samples to prevent this.[12]

Q: My chromatographic peaks are tailing or splitting. What should I do?

A: Poor peak shape can compromise resolution and integration accuracy.

  • Peak Tailing: This is often caused by secondary interactions between basic analytes (like pyridines) and acidic silanol groups on the silica support. Try adding a competitor, like 0.1% trifluoroacetic acid (TFA), to the mobile phase or use a base-deactivated column. Tailing can also indicate column contamination or degradation; in this case, a strong column wash is needed.[12]

  • Split Peaks: This usually indicates a problem at the column inlet. The inlet frit may be partially blocked, or a void may have formed in the column bed. Reversing and flushing the column can sometimes resolve this. If not, the column may need to be replaced.[12]

Q: My retention times are drifting from one run to the next. Why is this happening?

A: Retention time stability is key for reliable identification and quantification.

  • Temperature Fluctuation: The most common cause is inadequate temperature control. Even small changes in ambient temperature can affect viscosity and retention. Always use a column thermostat.[10]

  • Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If using an isocratic system with pre-mixed solvents, be aware that volatile components can evaporate over time, changing the composition. Prepare fresh mobile phase daily.[10]

  • Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. Insufficient equilibration time is a frequent cause of drift in gradient methods.[10]

GC-MS Method for Volatile Impurities

This method is designed to identify and quantify volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 270°C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

GC-MS Troubleshooting Guide

Q: I am getting poor peak shape (broadening or tailing). How can I improve it?

A: In GC, peak shape is highly dependent on proper volatilization and column integrity.

  • Check for Water: Water can cause significant problems in GC systems, leading to peak tailing (especially for polar compounds) and column degradation. Ensure your samples, solvents, and carrier gas are anhydrous.[13]

  • Column Degradation: Over time, the stationary phase can degrade, exposing active sites that cause tailing. You can sometimes restore performance by breaking off the first few centimeters of the column inlet or by baking the column at its maximum rated temperature.

  • Injection Technique: A slow injection can cause band broadening. Ensure your autosampler is injecting quickly and efficiently.

Q: My compound is not volatile enough for GC analysis. What are my options?

A: If an impurity is suspected to be non-volatile, HPLC is the preferred method.[6] However, if GC analysis is required, derivatization can be used to increase volatility. Silylation is a common technique where active hydrogens (e.g., on -OH or -NH groups) are replaced with a trimethylsilyl (TMS) group using reagents like MSTFA.[9] This process must be carefully optimized to avoid creating new impurities.

Q: I am concerned about reproducibility. What factors should I pay close attention to?

A: Reproducibility in GC-MS is critical for quantitative analysis.

  • Syringe Washing: The choice of syringe wash solvent can impact results. Using a solvent that is a good match for your sample matrix, such as pyridine or the sample solvent itself, can improve reproducibility compared to generic solvents like methanol.[14]

  • Sample Storage: The stability of your prepared samples should be assessed. While some samples are stable for 24 hours, it is best practice to analyze them as freshly as possible.[14]

  • Consistent Injection Volume: Ensure the autosampler is calibrated and functioning correctly to deliver a precise and consistent injection volume for every run.

NMR Spectroscopy for Definitive Structure Elucidation

When an unknown impurity is detected, NMR spectroscopy is the gold standard for determining its structure.

Protocol: Sample Preparation and Analysis

  • Isolation: If the impurity is present at a low level, it must first be isolated and concentrated, typically using preparative HPLC.

  • Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard like Tetramethylsilane (TMS).

  • Acquisition: Acquire a suite of NMR spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.[15]

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the complete assembly of the molecular structure.[16]

  • Interpretation: Compare the spectra of the impurity to the parent compound. Look for the appearance or disappearance of signals, changes in chemical shifts, and altered coupling patterns to deduce the structural modification (e.g., missing chlorine, different substituent position). For example, the coupling constants between aromatic protons can help determine their relative positions on the pyridine ring.[17]

References

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Available at: [Link]

  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available at: [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. Available at: [Link]

  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available at: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • ResearchGate. GC/MS analysis of pyridine. Available at: [Link]

  • Human Journals. (2019). Impurities Characterization in Pharmaceuticals: A Review. Available at: [Link]

  • ResearchGate. Troubleshoot problems in sample derivatization in GC-MS. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Available at: [Link]

  • ACS Publications. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines. Available at: [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • Human Metabolome Database. ¹H NMR Spectrum of Pyridine. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Reactions with Dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Importance of Dichloropyridines

The substituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for its synthesis, offering a robust and versatile method for forging carbon-carbon bonds. Dichloropyridines, as commercially available and cost-effective building blocks, present a particularly attractive entry point for creating complex molecular architectures. However, their use is fraught with distinct challenges that demand a nuanced understanding of catalyst behavior.

The inertness of the C-Cl bond compared to its heavier halogen counterparts necessitates highly active catalysts to facilitate the often rate-limiting oxidative addition step.[1] Furthermore, the presence of the pyridine nitrogen atom can be a double-edged sword; while it activates the ring to nucleophilic attack, its Lewis basicity can lead to catalyst inhibition through coordination with the palladium center.[2] The most critical challenge, however, lies in controlling regioselectivity. For unsymmetrical dichloropyridines, such as 2,4- or 2,5-dichloropyridine, the catalyst system must deftly differentiate between two distinct C-Cl bonds to achieve the desired mono-arylated product, a common objective in multi-step syntheses.

This guide provides a comparative analysis of modern catalyst systems for the Suzuki-Miyaura coupling of dichloropyridines. We will delve into the mechanistic principles behind catalyst selection, present comparative performance data, and furnish detailed experimental protocols to empower researchers in drug discovery and chemical development to navigate this challenging but rewarding area of synthesis.

The Crux of the Matter: Understanding Regioselectivity in Dichloropyridines

For a given dichloropyridine, there is an inherent or "natural" site of reactivity based on the electronic properties of the pyridine ring. For instance, in 6-membered nitrogen-containing heteroarenes, cross-coupling typically occurs at the C-X bond adjacent to the nitrogen (the α-position), such as the C2 position in 2,4-dichloropyridine.[3] This preference is attributed to factors like a weaker C-Cl bond at that position, making it easier to distort into the transition state geometry for oxidative addition.[3] However, synthetic strategies often require inverting this natural selectivity to access less common isomers. This is where the choice of catalyst, particularly the ligand, becomes the dominant controlling factor, overriding the substrate's intrinsic bias.

Comparative Analysis of Leading Catalyst Systems

The efficacy and selectivity of a Suzuki-Miyaura reaction are dictated by the interplay of the palladium precursor, the ligand, the base, and the solvent. The ligand, however, is the primary lever for tuning the reaction's outcome.

The "Conventional" Approach: Diphosphine Ligands

Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are workhorses in cross-coupling chemistry. In the context of dichloropyridines, they often promote the "conventional" or electronically favored selectivity. For 2,4-dichloropyridine, a Pd/dppf system typically yields the C2-coupled product exclusively.[3] While reliable for accessing these specific isomers, they offer little flexibility when the alternative regioisomer is desired.

The High-Activity Solution: Bulky Monophosphine Ligands (Buchwald Ligands)

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling with challenging substrates like aryl chlorides.[4] Ligands such as SPhos, XPhos, and QPhos create a sterically demanding and electron-rich environment around the palladium center. This architecture promotes the formation of highly reactive, monoligated Pd(0) species, which dramatically accelerate the difficult oxidative addition of the C-Cl bond.[2]

  • Expertise in Action: The steric bulk of these ligands not only enhances catalytic activity but can also be a tool to influence regioselectivity. For example, with 3,5-dichloropyridazine, electron-rich monodentate ligands like QPhos were found to favor reaction at the C5 position, while electron-deficient bidentate ligands like dppf favored the C3 position.[5] This demonstrates a powerful principle: the ligand's electronic and steric properties can be tuned to direct reactivity.

The Selectivity Inverters: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful ligand class, often rivaling or exceeding the activity of phosphines.[6] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are strong σ-donors that form very stable bonds to the metal center.

Remarkably, a Pd/IPr catalytic system has been shown to completely invert the conventional site selectivity of 2,4-dichloropyridine coupling, providing preferential and sometimes exclusive reaction at the C4 position.[3] This ligand-controlled inversion of selectivity is a synthetically enabling strategy, opening access to product scaffolds that are difficult to obtain through other methods.[3]

The Unconventional Performer: Ligand-Free "Jeffery" Conditions

In a surprising departure from the ligand-centric approach, so-called "Jeffery" conditions, which are typically ligand-free, have been found to provide exceptional and unconventional regioselectivity. For the coupling of 2,5-dichloropyridine, which often presents a challenge in selectivity, ligand-free conditions were found to enhance C5-selectivity by an order of magnitude, achieving ratios greater than 99:1.[3] This method provides a powerful and operationally simple route to 2-chloro-5-arylpyridines, valuable intermediates for further functionalization. The active catalyst under these conditions is thought to involve palladium nanoparticles.[3]

Data Summary: Catalyst Performance at a Glance

The following tables summarize the performance of different catalyst systems for the mono-arylation of key dichloropyridine isomers.

Table 1: Comparative Catalyst Performance for Mono-arylation of 2,4-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp (°C)Selectivity (C4:C2)Yield (%)Reference
Pd(OAc)₂ / dppfdppfK₂CO₃Dioxane1000:100>95[3]
Pd₂(dba)₃ / QPhosQPhosK₃PO₄Toluene1004.3 : 160[3]
Pd(PEPPSI)-IPrIPrK₂CO₃Dioxane10010.4 : 185[3]

Table 2: Comparative Catalyst Performance for Mono-arylation of 2,5-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp (°C)Selectivity (C5:C2)Yield (%)Reference
Pd(OAc)₂None (Jeffery)K₂CO₃NMP/H₂O100>99 : 188[3]
Pd(OAc)₂ / dppfdppfK₃PO₄Dioxane1001 : 1.375

Visualizing the Process: Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for successful execution and troubleshooting.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts Ar-Cl pd2 Ar-Pd(II)L₂(Cl) oa_ts->pd2 tm_ts Transmetalation pd2->tm_ts Ar'-B(OR)₂ + Base pd2_ar Ar-Pd(II)L₂(Ar') tm_ts->pd2_ar re_ts Reductive Elimination pd2_ar->re_ts re_ts->pd0 product Ar-Ar' re_ts->product

Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.

Selectivity cluster_dppf Conventional Ligand cluster_nhc Advanced Ligand substrate 2,4-Dichloropyridine catalyst1 Pd / dppf substrate->catalyst1 catalyst2 Pd / IPr (NHC) substrate->catalyst2 product1 C2-Arylated Product catalyst1->product1 'Natural' Selectivity product2 C4-Arylated Product catalyst2->product2 Inverted Selectivity

Caption: Ligand-controlled regioselectivity in the coupling of 2,4-dichloropyridine.

Field-Proven Experimental Protocols

Reproducibility is paramount. The following protocols are representative of the methods discussed.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine using an NHC-Pd Catalyst
  • Self-Validation: This protocol leverages a pre-formed, air-stable catalyst (Pd-PEPPSI-IPr) to ensure consistent generation of the active species. The use of a slight excess of boronic acid ensures complete consumption of the limiting dichloropyridine.

  • Methodology:

    • To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd-PEPPSI-IPr (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 4-aryl-2-chloropyridine.

Protocol 2: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine using Ligand-Free "Jeffery" Conditions
  • Causality Explained: This protocol omits a phosphine or NHC ligand entirely. The combination of a polar aprotic solvent (NMP), water, and a carbonate base promotes the formation of palladium nanoparticles, which are the presumed catalytic species responsible for the unique C5-selectivity.[3]

  • Methodology:

    • To a vial, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).

    • Add N-Methyl-2-pyrrolidone (NMP) (4 mL) and water (1 mL).

    • Seal the vial and place it in a preheated heating block at 100 °C. Stir vigorously for 4-8 hours.

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (3 x 20 mL) to remove NMP, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude material by flash column chromatography to afford the desired 5-aryl-2-chloropyridine.

Conclusion and Recommendations

The successful Suzuki-Miyaura coupling of dichloropyridines is not a matter of a single "best" catalyst, but rather the strategic selection of a catalyst system tailored to the desired outcome.

  • For achieving "natural" or electronically-favored selectivity (e.g., C2-arylation of 2,4-dichloropyridine), traditional Pd/diphosphine systems like Pd/dppf are reliable.

  • To overcome the low reactivity of the C-Cl bond and couple sterically hindered substrates , bulky monophosphine Buchwald ligands (SPhos, XPhos) are the premier choice.[4]

  • For achieving inverted or "unnatural" regioselectivity (e.g., C4-arylation of 2,4-dichloropyridine), Pd/NHC systems, particularly with the IPr ligand, are uniquely powerful.[3]

  • For highly selective C5-arylation of 2,5-dichloropyridine , the operationally simple and cost-effective ligand-free "Jeffery" conditions are exceptionally effective.[3]

By understanding the mechanistic principles that govern these systems, researchers can move beyond trial-and-error and make informed, rational choices to accelerate the synthesis of novel pyridine-containing molecules for pharmaceutical and materials science applications.

References

  • Krska, S. W., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • Dandapat, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Shields, J. D., et al. (2015). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. National Institutes of Health.

  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. MilliporeSigma.

  • Ikawa, T., et al. (2010). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.

  • Stanetty, C., et al. (2013). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

  • BenchChem. (2025). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. BenchChem.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

  • Zhou, J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.

  • Ciaffoni, L., & Mace, A. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. IntechOpen.

  • Cherney, A. H., & Reisman, S. E. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.

  • Wang, Y., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.

  • Sigma-Aldrich. Buchwald Phosphine Ligands. MilliporeSigma.

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.

Sources

A Researcher's Guide to Purity Assessment of Synthesized 4,6-dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of the final compound is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4,6-dichloro-3-methoxy-2-methylpyridine, a substituted pyridine derivative with potential applications in drug discovery. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns. Therefore, robust and reliable analytical methods are essential to ensure the quality and integrity of synthesized compounds.

This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound. We will also discuss the utility of melting point analysis as a preliminary purity check. For each technique, we will explore the underlying principles, provide detailed experimental protocols, and present expected data to guide researchers in selecting the most appropriate method for their needs.

Understanding Potential Impurities in the Synthesis of this compound

The synthesis of this compound can introduce various impurities, including unreacted starting materials, intermediates, byproducts, and isomers. A common synthetic route to similar pyridine derivatives involves the use of maltol as a starting material, which undergoes a series of reactions including methylation, amination, and chlorination.[1] Potential impurities could therefore include residual starting materials or reagents from these steps.

A significant challenge in the purity assessment of substituted pyridines is the potential for the formation of positional isomers.[2] These are molecules with the same chemical formula but different arrangements of atoms. In the case of this compound, isomers with the chloro, methoxy, and methyl groups at different positions on the pyridine ring could be formed during synthesis. These isomers often have very similar physical and chemical properties, making their separation and quantification challenging.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing various analytical techniques is often the most effective strategy for comprehensive purity determination. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture.[3] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable, where the stationary phase is nonpolar and the mobile phase is polar.

Causality Behind Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules like the target compound. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring good peak shape and resolution from potential impurities. The use of a gradient elution, where the mobile phase composition is changed over time, can be particularly effective for separating compounds with a wider range of polarities. A UV detector is suitable for this compound due to the presence of the pyridine ring, which absorbs UV light.

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Data

ParameterExpected ResultInterpretation
Retention Time (Main Peak) Dependent on the specific system and conditionsConsistent retention time for the main peak across multiple injections indicates good system stability.
Peak Area Percentage (Purity) >95% (for a high-purity sample)The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Resolution of Impurity Peaks Baseline separation from the main peakGood resolution ensures accurate quantification of both the main compound and any impurities.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity data1->data2

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent choice for identifying residual solvents and volatile byproducts in the synthesized this compound.

Causality Behind Experimental Choices: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its ability to separate a wide range of compounds based on their boiling points. The temperature programming allows for the sequential elution of compounds with different volatilities. Electron ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which can be used to identify compounds by comparing them to a mass spectral library.

Experimental Protocol: GC-MS Method for this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, low-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Data Presentation: Expected GC-MS Data

ParameterExpected ResultInterpretation
Retention Time (Main Peak) Consistent for the target compoundAids in compound identification.
Mass Spectrum (Main Peak) Molecular ion peak and characteristic fragment ionsConfirms the identity of the compound. The fragmentation pattern of halogenated compounds is often distinctive due to isotopic patterns of chlorine.[4][5]
Library Match High similarity score with the expected compoundProvides strong evidence for the compound's identity.
Impurity Peaks Identification of volatile impurities through their mass spectra and library matchesAllows for the identification of residual solvents and volatile byproducts.

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Volatile Solvent gcms1 Inject into GC prep1->gcms1 gcms2 Separation by Volatility gcms1->gcms2 gcms3 Ionization and Fragmentation (MS) gcms2->gcms3 data1 Identify Peaks by Retention Time and Mass Spectrum gcms3->data1 data2 Library Search for Impurity Identification data1->data2

Caption: Workflow for GC-MS analysis of volatile impurities in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled technique for determining the structure of a molecule and can also be used for quantitative analysis (qNMR) to determine purity.[6][7] ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound and for identifying and quantifying impurities, including isomers.

Causality Behind Experimental Choices: ¹H NMR provides information about the number of different types of protons and their chemical environments. The integration of the signals is directly proportional to the number of protons, allowing for the quantification of the main compound relative to impurities with known structures. ¹³C NMR provides information about the carbon skeleton of the molecule. For qNMR, the use of a known internal standard with a long relaxation delay (D1) is crucial for accurate quantification.

Experimental Protocol: ¹H and ¹³C NMR for Purity Assessment

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse experiment.

    • Relaxation delay (D1): 5 times the longest T₁ of the signals of interest (typically 10-30 seconds for accurate integration in qNMR).

    • Number of scans: 16 or more for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse sequence: Standard proton-decoupled experiment.

    • Relaxation delay (D1): 5 seconds or longer.

    • Number of scans: 1024 or more.

  • Quantitative ¹H NMR (qNMR):

    • Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.

    • Dissolve in a known volume of deuterated solvent.

    • Acquire the ¹H NMR spectrum with a long relaxation delay.

    • Integrate the signals of the analyte and the internal standard to calculate the purity.

Data Presentation: Expected NMR Data

  • ¹H NMR: The spectrum should show distinct signals for the methyl, methoxy, and aromatic protons, with chemical shifts and coupling patterns consistent with the structure of this compound. Impurity peaks will appear as additional signals.

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon environments.[8][9]

  • qNMR: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow Diagram: NMR Purity and Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Weigh Sample and Internal Standard (for qNMR) prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr1 Acquire 1H and 13C NMR Spectra prep2->nmr1 nmr2 Acquire qNMR Spectrum (long D1) nmr1->nmr2 data1 Assign Signals and Confirm Structure nmr2->data1 data2 Integrate Peaks and Calculate Purity (qNMR) data1->data2

Caption: Workflow for NMR-based purity assessment and structural confirmation.

Melting Point Analysis: A Quick and Simple Purity Indicator

Melting point is a fundamental physical property of a solid crystalline compound. A pure crystalline solid will melt at a sharp, well-defined temperature, while an impure compound will typically melt over a broader temperature range and at a lower temperature than the pure substance.

Causality Behind Experimental Choices: The depression and broadening of the melting point range are caused by the disruption of the crystal lattice by impurity molecules. This makes melting point a simple and rapid, albeit non-specific, indicator of purity.

Experimental Protocol: Melting Point Determination

  • Instrumentation: A melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dried crystalline sample.

  • Procedure:

    • Pack a small amount of the powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly (1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point).

Data Presentation: Expected Melting Point Data

SampleMelting Point Range (°C)Interpretation
Highly Pure Sample Narrow range (e.g., 1-2 °C)Indicates high purity.
Impure Sample Broad and depressed rangeSuggests the presence of impurities.

Comparison with an Alternative Compound: 2,4-dichloro-3-methoxy-5-methylpyridine

To provide a practical comparison, we will consider a positional isomer, 2,4-dichloro-3-methoxy-5-methylpyridine, as a potential impurity or an alternative synthesized compound.

Analytical TechniqueExpected Differentiation between this compound and 2,4-dichloro-3-methoxy-5-methylpyridine
HPLC Different retention times due to slight differences in polarity. Co-elution is possible, requiring careful method development.
GC-MS Likely different retention times. The mass spectra will have the same molecular ion peak, but the fragmentation patterns may differ due to the different substitution patterns, aiding in their distinction.
¹H NMR Distinctly different spectra. The chemical shifts and coupling patterns of the aromatic protons and the positions of the methyl and methoxy signals will be unique for each isomer, allowing for unambiguous identification and quantification.
¹³C NMR Different chemical shifts for the carbon atoms in the pyridine ring and the substituents, providing clear differentiation.
Melting Point The two isomers will have different melting points.

Conclusion: A Holistic Approach to Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A comprehensive approach that combines the strengths of multiple methods is essential for ensuring the quality and reliability of research and drug development compounds.

  • HPLC is invaluable for routine purity checks and quantification of known and unknown impurities.

  • GC-MS excels at identifying volatile impurities and providing structural information through fragmentation patterns.

  • NMR spectroscopy is the most powerful tool for unambiguous structure confirmation, identification of isomers, and accurate quantitative purity determination.

  • Melting point analysis serves as a quick and simple preliminary indicator of purity.

By employing these techniques in a complementary fashion, researchers can confidently assess the purity of synthesized this compound and ensure the integrity of their scientific findings.

References

  • ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. [Link]

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate; 2021. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Ardrey, R. E. (2003). Liquid chromatography-mass spectrometry: an introduction. John Wiley & Sons.
  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Different Types of Isomeric Impurities Present in Pharmaceutical Products. Veeprho. [Link]

  • 13C NMR Spectroscopy. ChemConnections. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace; 2013. [Link]

  • Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation. PubMed; 26363491. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

  • Mass fragmentation pattern of a representative compound 11.Br2. ResearchGate. [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Preparation of 2-chloro-5-methylpyridine. European Patent Office. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed; 23270456. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of complex molecules are daily routines. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-dichloro-3-methoxy-2-methylpyridine, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of a chemical is the foundation of safe handling and disposal. This compound is a substituted pyridine, and its structure informs its reactivity and toxicity. The presence of chlorine atoms and a pyridine ring necessitates a cautious approach.

Based on available Safety Data Sheets (SDS), this compound and its analogs present several key hazards[1][2][3]:

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Skin Irritation (Category 2)H315: Causes skin irritationProlonged or repeated contact can cause redness, itching, and inflammation. This necessitates the use of appropriate gloves and a lab coat. Contaminated materials, including PPE, must be disposed of as hazardous waste.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationDirect contact with the eyes can cause significant, potentially damaging irritation. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling and weighing must be performed in a certified chemical fume hood to prevent inhalation exposure.
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedIngestion is a potential route of exposure. Strict prohibition of eating, drinking, or smoking in the laboratory is critical.
Flammable Liquid and Vapour (Category 3)H226: Flammable liquid and vapourThe compound may be a flammable liquid or solid with a low flash point. It must be kept away from heat, sparks, open flames, and hot surfaces. Disposal containers should be stored in a cool, well-ventilated area.[4]

Expert Insight: The chlorinated nature of this pyridine derivative is a critical factor for disposal. Halogenated organic compounds are subject to specific hazardous waste regulations due to their potential to form persistent and toxic byproducts, such as dioxins, if incinerated improperly. Therefore, segregation from non-halogenated waste is a cornerstone of compliant disposal.

Personal Protective Equipment (PPE) and Spill Management

Before handling the primary container or preparing waste, ensuring the correct PPE is in place is non-negotiable. This is your primary line of defense.

Essential PPE
  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat is required.

  • Respiratory Protection: All handling of the solid or its solutions should be conducted within a properly functioning chemical fume hood[5].

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is flammable, immediately remove all sources of ignition[6].

  • Contain the Spill: For liquid spills, use a non-flammable absorbent material like sand, diatomaceous earth, or a universal binding agent[1][7]. Do not use combustible materials like paper towels to absorb large spills. For solid spills, carefully sweep up the material, avoiding dust generation[2].

  • Collect and Label: Place all contaminated absorbent and cleaning materials into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

The Disposal Workflow: A Step-by-Step Procedural Guide

Disposal is not merely "throwing it away." It is a regulated, systematic process to ensure hazardous waste is managed safely from the laboratory (the "cradle") to its final disposition (the "grave").

Step 1: Waste Characterization and Segregation

The first and most critical step is correctly identifying the waste stream. This compound waste must be classified as Hazardous Waste .

  • Segregation is Key: This waste must be collected separately from non-hazardous and, importantly, non-halogenated organic waste.

    • Why? Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicates the disposal process, which typically involves high-temperature incineration under specific conditions to prevent the formation of toxic byproducts.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong acids[5][6]. Chemical incompatibilities can lead to dangerous reactions, including heat generation, gas evolution, or even explosions.

Step 2: Containerization
  • Choose the Right Container: Use a designated, compatible, and sealable waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with no leaks or cracks.

  • Pure vs. Mixed Waste: Collect the pure compound and solutions in a dedicated container[5]. Do not mix it with other solvent waste unless specifically permitted by your institution's EHS guidelines.

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.

Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • The specific hazard characteristics: "Flammable, Irritant"

  • The appropriate EPA Hazardous Waste Codes. For this compound, potential codes include:

    • D038: For wastes exhibiting the toxicity characteristic for Pyridine[7][8].

    • F002: If it is a spent halogenated solvent[4][8].

    • F005: For spent non-halogenated solvent mixtures containing pyridine[4][7][9].

    • Consult with your EHS department to confirm the correct codes for your specific waste stream.

  • The date accumulation started.

Step 4: Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area must be well-ventilated. Store in a cool, dry place away from heat and direct sunlight[7].

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department or hazardous waste coordinator.

  • Collection Request: Complete a chemical collection request form as required by your institution[5].

  • Professional Disposal: Your EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company. These professionals will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, typically via incineration.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Final Disposal A Start: Generation of Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Characterize as Hazardous Waste C->D E Is it mixed with other solvents? D->E F Segregate into 'Halogenated Organic Waste' E->F No G Segregate into appropriate mixed waste stream per EHS E->G Yes H Use a compatible, sealable container F->H G->H I Attach 'Hazardous Waste' Label IMMEDIATELY H->I J Add Waste to Container (Keep Closed When Not in Use) I->J K Store in designated Satellite Accumulation Area with Secondary Containment J->K L Container Full or Waste Stream Complete? K->L L->K No M Complete Chemical Collection Request Form L->M Yes N Arrange Pickup by EHS / Licensed Waste Vendor M->N O End: Compliant Disposal N->O

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR, University of Maryland, Baltimore. [Link]

  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • Pyridine Safety Data Sheet. (2024). Penta Chemicals. [Link]

  • Partial List of Chemical Incompatibilities. (n.d.). Environmental Health & Safety, University of Nevada, Reno. [Link]

Sources

Comprehensive Safety and Handling Guide for 4,6-Dichloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for handling 4,6-Dichloro-3-methoxy-2-methylpyridine in a laboratory setting. The following procedures are based on established best practices for handling chlorinated pyridine derivatives and aim to ensure the safety of all personnel.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]

During thermal decomposition or combustion, this compound may generate irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash-resistant safety goggles are required.[1] A face shield should be worn when there is a potential for splashing.[1]
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.
Body Laboratory coatA fully buttoned lab coat provides a primary barrier against accidental spills.
Respiratory Use in a well-ventilated area or with local exhaust ventilation.Handling should occur in a chemical fume hood to minimize inhalation of dust or vapors.[1][3]

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step workflow is paramount to ensuring safety during the handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of the solid compound must be conducted in a designated area, such as a chemical fume hood, to control the release of airborne particles.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Weighing: If weighing is necessary, perform this task within the fume hood. Use a tared, sealed container to minimize exposure.

Solution Preparation and Use
  • Inert Atmosphere: If the experimental procedure requires an inert atmosphere, ensure the setup is properly purged and maintained.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Heating and Reactions: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Ensure that the reaction setup is secure and properly vented.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

The following diagram illustrates the recommended operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in Fume Hood inspect_container Inspect Container prep_area->inspect_container weigh Weigh Compound inspect_container->weigh prep_solution Prepare Solution weigh->prep_solution run_reaction Run Reaction prep_solution->run_reaction decontaminate Decontaminate Workspace run_reaction->decontaminate dispose Dispose of Waste decontaminate->dispose wash_hands Wash Hands dispose->wash_hands

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of down the drain.[1]

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.